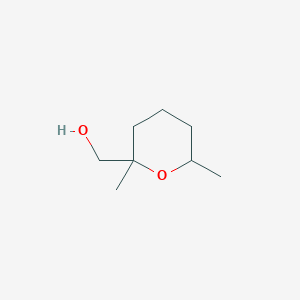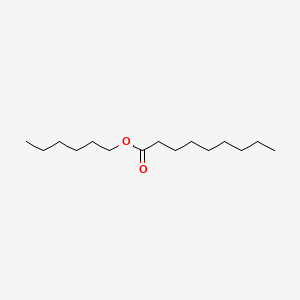
Hexyl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl nonanoate, also known as hexyl nonan-1-oate or hexyl pelargonate, is a chemical compound with the molecular formula C15H30O2 . It has an average mass of 242.398 Da and a monoisotopic mass of 242.224579 Da . It is known to have a fresh vegetable fruity aroma .
Synthesis Analysis
Hexyl nonanoate can be synthesized from nonanoyl chloride or nonanoic acid and the respective alcohols . In particular, it was found that the use of triethylamine as a co-solvent was necessary to avoid acid-mediated isomerization of the alkenes, which resulted in an inseparable mixture of products .Molecular Structure Analysis
The molecular structure of Hexyl nonanoate consists of 15 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of Hexyl nonanoate involves the reaction of nonanoyl chloride or nonanoic acid with the respective alcohols . The use of triethylamine as a co-solvent is necessary to avoid acid-mediated isomerization of the alkenes .Physical And Chemical Properties Analysis
Hexyl nonanoate is a liquid at room temperature . It is insoluble in water but soluble in non-polar solvents .Scientific Research Applications
Antimicrobial Activity
Hexyl nonanoate, specifically in its (E)-3-hexenyl form, has shown significant antimicrobial activity. A study by Chakravorty et al. (2012) revealed that (E)-3-hexenyl nonanoate demonstrated the highest inhibition against Pseudomonas aeruginosa and exhibited broad-spectrum activity against various pathogens. This indicates its potential as an antimicrobial agent in various applications (Chakravorty, Rayner, Koning, Vuuren, Otterlo, & Otterlo, 2012).
Role in Ester Synthesis and Biocatalysis
Hexyl nonanoate has been used as a model compound in the study of enzymatic and microbiological oxidation of nonanoic acid. Rajabi et al. (2014) synthesized a series of nonanoic acids, hydroxylated in various positions, to serve as standards for such studies. This research provides a foundation for understanding the reactions involving nonanoic acid and its derivatives, including hexyl nonanoate (Rajabi, Lanfranchi, Campo, & Panza, 2014).
Use in Biodegradable Polyesters
Hexyl nonanoate's parent compound, nonanoic acid, has been studied for its potential in producing biodegradable polyesters. Brandl et al. (1988) explored the use of Pseudomonas oleovorans in synthesizing poly(β-hydroxyalkanoates) from nonanoic acid, suggesting that derivatives like hexyl nonanoate could play a role in the development of sustainable plastic alternatives (Brandl, Gross, Lenz, & Fuller, 1988).
Herbicidal Applications
The compound has been evaluated for its effectiveness as a bioherbicide in organic farming. Webber et al. (2010) examined ammonium nonanoate, a related compound, for its efficacy in controlling weeds in organic vegetable production, indicating potential applications for hexyl nonanoate in similar contexts (Webber, Shrefler, Brandenberger, Taylor, Carrier, & Shannon, 2010).
Pharmaceutical and Cosmetic Applications
Studies like Alonso et al. (2015) have investigated the dermal absorption profiles of antioxidant compounds, including derivatives of hexanoate and octanoate. These findings could be extrapolated to hexyl nonanoate, potentially making it useful in the development of skin-care products and pharmaceuticals (Alonso, Lucas, Barba, Martí, Rubio, Comelles, Morales, Coderch, & Parra, 2015).
Food Safety
Hexyl nonanoate and related compounds have been explored for their ability to enhance food safety. Lanciotti et al. (2003) researched the use of hexanal and related compounds in improving the hygienic safety of minimally processed foods, suggesting a potential role for hexyl nonanoate in similar applications (Lanciotti, Belletti, Patrignani, Gianotti, Gardini, & Guerzoni, 2003).
Mechanism of Action
properties
CAS RN |
6561-39-3 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
hexyl nonanoate |
InChI |
InChI=1S/C15H30O2/c1-3-5-7-9-10-11-13-15(16)17-14-12-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
GPHBCFMWKGZPRP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCCCCCC |
Canonical SMILES |
CCCCCCCCC(=O)OCCCCCC |
density |
0.858-0.863 (20°) |
Other CAS RN |
6561-39-3 |
physical_description |
Liquid; Fresh vegetable fruity aroma |
solubility |
Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B1614584.png)

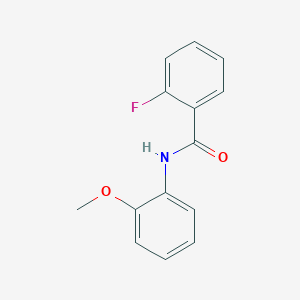
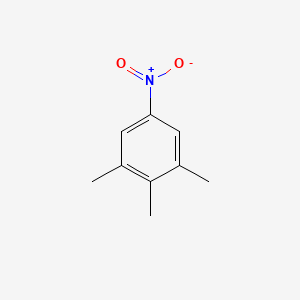

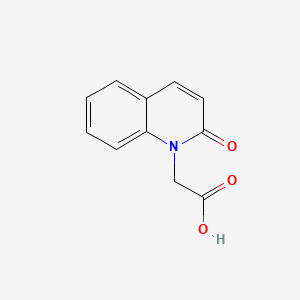

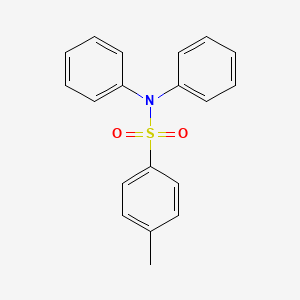
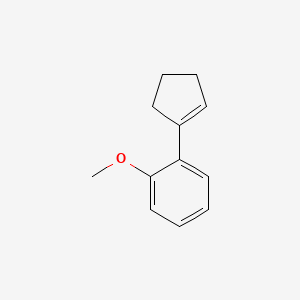
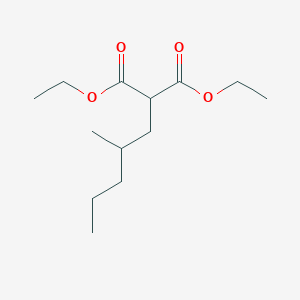
![2-p-Tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1614598.png)
![1-Chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1614601.png)
